REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[Cl:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].NC1C(Cl)=CC(CO)=C(OC)C=1>O1CCCC1>[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[Cl:12] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C(=O)OC)C=C1)Cl
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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NC1=CC(=C(C=C1Cl)CO)OC
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Name
|
|
Quantity
|
144 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)CO)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |